molecular formula C6H10O2S B8491256 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B8491256
M. Wt: 146.21 g/mol
InChI Key: HSOAQEVFZVCXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H10O2S It is a derivative of cyclopropanecarboxylic acid, where a methylthiomethyl group is attached to the cyclopropane ring

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

1-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2S/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

HSOAQEVFZVCXQW-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be formed through the cyclopropanation of alkenes using diazo compounds or carbenes.

    Introduction of the Methylthiomethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclopropane ring is replaced by a methylthiomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by functional group transformations under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylthiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methylthiomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used in the study of cyclopropane ring chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The methylthiomethyl group can participate in nucleophilic and electrophilic reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopropanecarboxylic acid: Lacks the methylthiomethyl group, making it less reactive in certain chemical reactions.

    Cyclopropanecarboxylic acid: The simplest derivative, without any substituents on the cyclopropane ring.

    2-Methylcyclopropanecarboxylic acid: Has a methyl group at a different position, leading to different reactivity and properties.

Uniqueness

1-[(Methylsulfanyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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